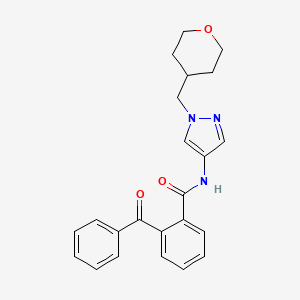

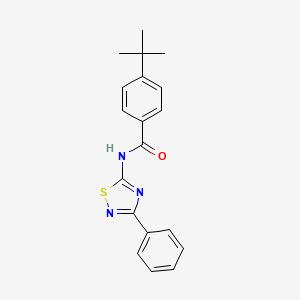

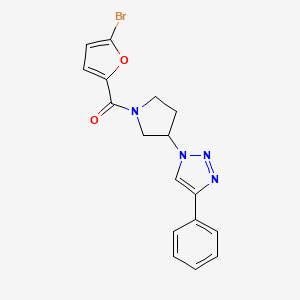

![molecular formula C8H5NO3 B2526635 4-Oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde CAS No. 86518-17-4](/img/structure/B2526635.png)

4-Oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-Oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde" is a chemical structure that is part of a broader class of compounds known for their fused heterocyclic ring systems. These compounds are of significant interest due to their potential pharmacological activities and their use as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, a versatile synthesis of 4-oxo-4,7-dihydrofuro[2,3-b]pyridine-5-carboxylate esters has been developed, leading to the identification of non-nucleoside inhibitors of human herpesvirus polymerases . Another study describes the synthesis of pyridyl analogues of 3-oxo-3,4-dihydro-2H-1,4-(benzothiazine or benzoxazine)-6-carbaldehydes, which are high yielding and scalable . Additionally, a novel multicomponent synthesis of tetrahydrofuro[2,3-c]pyridines has been reported, which involves the formation of five chemical bonds in a one-pot process .

Molecular Structure Analysis

The molecular structure of compounds within this family typically includes a pyridine ring fused with a dihydrofuro moiety. The presence of an oxo group and a carbaldehyde group at specific positions on the ring system is crucial for the biological activity and reactivity of these compounds. The structure of newly synthesized compounds is often elucidated using chemical and spectroscopic data .

Chemical Reactions Analysis

Compounds with the dihydrofuro[3,2-c]pyridine skeleton are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including cycloadditions, condensations, and oxidative annulations. For example, photocycloaddition of enamine-carbaldehydes and alkenes can yield dihydropyridines and tetrahydropyridines . A three-component condensation involving pyridinium ylides, ketonitriles, and aldehydes has been used to synthesize dihydrofuran and pyran carbonitriles with divergent regioselectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The fused ring system and the functional groups present contribute to their reactivity and potential biological activity. The properties such as solubility, melting point, and stability can be tailored by modifying the substituents on the ring system. The redox potential of related compounds has been determined using voltammetry, which is indicative of their electrochemical properties .

Scientific Research Applications

Heterocyclic Compounds as Medicinal Agents

Heterocyclic compounds, particularly those containing a pyridine ring, have been extensively studied for their medicinal applications. The peculiar structural features of these rings, similar to those in 4-Oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde, make them excellent candidates for binding with various enzymes and receptors through weak interactions, leading to a wide array of bioactivities. Research has shown that derivatives of 1,3,4-oxadiazole, a compound structurally related to the focus compound, have been used in the development of treatments for cancer, bacterial and fungal infections, and inflammation, among others. This demonstrates the therapeutic potential of compounds with similar structural features to 4-Oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde (Verma et al., 2019).

Synthetic Applications

The synthesis and transformation of heterocyclic compounds are crucial for the development of new pharmaceuticals and materials. Pyrrolidine, a five-membered nitrogen-containing heterocycle, serves as a versatile scaffold for the synthesis of biologically active compounds. The importance of such structures in drug discovery highlights the potential for 4-Oxo-4,5-dihydrofuro[3,2-c]pyridine-2-carbaldehyde to serve as a precursor or intermediate in the synthesis of novel drugs, particularly those acting on the central nervous system (CNS) (Saganuwan, 2017).

Catalysis and Material Science

The structural features of heterocyclic compounds also play a significant role in catalysis and material science. The synthesis of 4-phosphorylated derivatives of 1,3-azoles, for example, has been explored for their chemical and biological properties, demonstrating the versatility of heterocyclic compounds in various chemical transformations and their potential applications in developing new materials and catalysts (Abdurakhmanova et al., 2018).

properties

IUPAC Name |

4-oxo-5H-furo[3,2-c]pyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-4-5-3-6-7(12-5)1-2-9-8(6)11/h1-4H,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGUFTKAHLKJTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C2=C1OC(=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86518-17-4 |

Source

|

| Record name | 4-oxo-4H,5H-furo[3,2-c]pyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

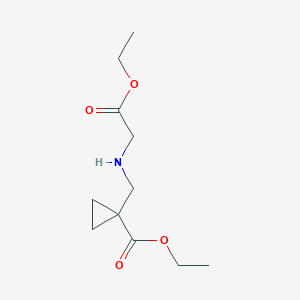

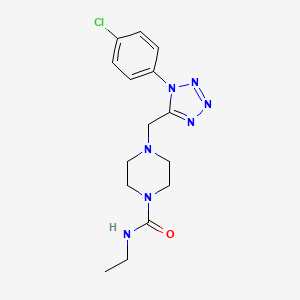

![Methyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2526555.png)

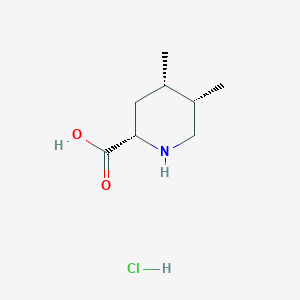

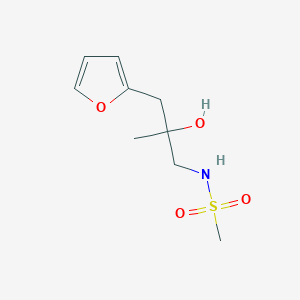

![(3Z)-1-benzyl-3-{[(3-methoxybenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2526561.png)

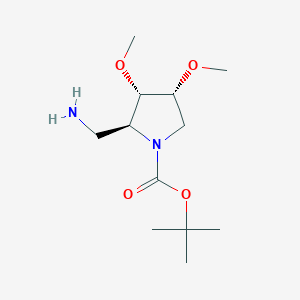

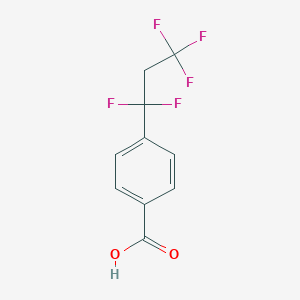

![4-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]piperazin-2-one](/img/structure/B2526563.png)

![6-Tert-butyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2526571.png)